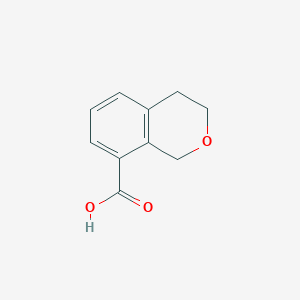

3,4-dihydro-1H-2-benzopyran-8-carboxylic acid

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-1-2-7-4-5-13-6-9(7)8/h1-3H,4-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRUZSXNSHVGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933704-11-1 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid can be achieved through several methods. One common approach involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps to yield the target compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Compounds

3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,5,7-triol (T-10147)

- Substituents : Phenyl at position 2, hydroxyl groups at positions 3, 5, and 5.

- Comparison : The absence of a carboxylic acid group reduces polarity compared to the target compound. Hydroxyl groups may confer antioxidant activity, but the lack of a carboxylate limits its use in pH-sensitive applications .

3,4-Dihydro-4,5,7-trihydroxy-6-methyl-2H-1-benzopyran-8-carboxaldehyde (T-10148) Substituents: Carboxaldehyde at position 8, hydroxyl groups at 4,5,7, and methyl at 4. Comparison: The carboxaldehyde group introduces electrophilicity, enabling nucleophilic addition reactions, unlike the carboxylic acid in the target compound.

2-[(3Z)-4,8-Dimethylnona-3,7-dien-1-yl]-8-hydroxy-3-methylidene-3,4-dihydro-2H-1-benzopyran-6-carboxylic Acid Substituents: Branched alkyl chain at position 2, methylidene at 3, carboxylic acid at 6. Comparison: The extended alkyl chain increases hydrophobicity, likely reducing aqueous solubility compared to the target compound. The methylidene group introduces steric hindrance, which may affect binding to biological targets .

Functional Group Modifications

Carboxylic Acid Derivatives

Ethyl Ester of 3,4-Dihydro-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic Acid Modifications: Ethyl ester at the carboxylate, methoxy at 8, ketone at 2. The methoxy group donates electron density, altering electronic properties compared to hydroxyl or unsubstituted analogs .

3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic Acid Modifications: Phenyl at 2, oxo at 4, methyl at 3. These features may enhance binding to enzymes or receptors compared to the target compound .

Non-Benzopyran Analogs

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) Structure: Open-chain phenolic acid with a propenoic acid side chain. Comparison: While lacking the benzopyran core, caffeic acid shares a dihydroxy aromatic motif, contributing to antioxidant properties. The absence of a rigid bicyclic structure reduces metabolic stability but improves solubility .

Structural and Functional Analysis Table

Limitations and Gaps in Data

- Limited solubility and stability data are available for the target compound (e.g., ).

- Biological activity studies for analogs like SY212606 () remain preliminary.

Biological Activity

3,4-Dihydro-1H-2-benzopyran-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 178.18 g/mol. The compound features a benzopyran structure with a carboxylic acid functional group, which contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Antioxidant Activity

The compound demonstrates significant antioxidant properties, attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It may inhibit specific enzymes involved in the inflammatory response, suggesting potential applications in treating conditions characterized by chronic inflammation.

Mechanism of Action:

The anti-inflammatory effects are believed to arise from the compound's ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Activity in Animal Models

In vivo studies using animal models of inflammation demonstrated that administration of this compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its efficacy in managing inflammatory diseases.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its yield and purity for further biological testing. Various synthetic routes have been explored, including cyclization reactions starting from phenolic precursors under alkaline conditions .

Table 2: Synthesis Methods Overview

| Method | Yield (%) | Comments |

|---|---|---|

| Cyclization with phenols | 85% | High efficiency with simple steps |

| Continuous flow reactors | 90% | Enhanced yield and reduced environmental impact |

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic identifiers for 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid?

- Methodological Answer : The compound is characterized by its IUPAC name, CAS number (5762-27-6), molecular formula (C₁₀H₈O₄), and SMILES notation (C1C(OC(=O)C2=CC=CC=C21)C(=O)O). Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Infrared (IR) spectroscopy can identify carbonyl (C=O) and carboxylic acid (O-H) functional groups. For standardized protocols, consult reference databases like PubChem (CID: 265277) .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : Synthesis typically involves cyclization of substituted phenolic precursors. One approach uses a Friedel-Crafts acylation followed by acid-catalyzed lactonization. Solvents such as dimethylformamide (DMF) or toluene are preferred for optimizing yields (e.g., 60–75%) while minimizing side reactions like decarboxylation. Reaction temperatures (80–120°C) and catalysts (e.g., p-toluenesulfonic acid) are critical variables .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer : The compound may pose acute toxicity (oral, Category 4) and skin/eye irritation (Category 2/2A) per GHS classifications. Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing by-products like decarboxylated derivatives?

- Methodological Answer : Optimize solvent polarity and reaction time. For example, using toluene with slow reagent addition reduces esterification side products. Catalytic additives (e.g., 4Å molecular sieves) can absorb water, preventing hydrolysis of intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to terminate reactions at peak product concentration .

Q. How do structural modifications (e.g., methyl or hydroxyl groups) influence biological activity in benzopyran derivatives?

- Methodological Answer : Comparative studies show that 3,7-dimethyl analogs exhibit enhanced lipophilicity, improving membrane permeability in cell-based assays. Conversely, hydroxylation at position 8 increases hydrogen-bonding potential, altering receptor binding affinity. Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity shifts .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Employ differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Cross-validate NMR data with computational tools (e.g., DFT calculations) to confirm peak assignments .

Q. How does this compound interact with biological targets in pharmacological studies?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition or receptor binding) require standardized protocols. For example, test COX-2 inhibition using fluorescence polarization assays with IC₅₀ values normalized to reference inhibitors (e.g., celecoxib). Validate results with LC-MS/MS to rule out assay interference from degradation products .

Q. What strategies mitigate oxidative degradation during long-term storage?

- Methodological Answer : Store the compound under inert gas (argon or nitrogen) at −20°C in amber vials. Add antioxidants (e.g., 0.1% BHT) to solutions. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify degradation products like 8-hydroxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.